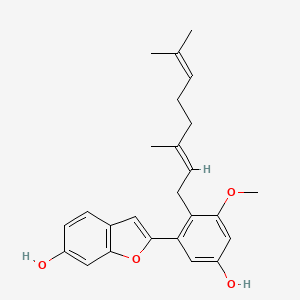

Mulberrofuran A

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Properties

Mulberrofuran A has been studied for its potential anticancer effects. Research indicates that compounds from the Morus genus, including this compound, may inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound against viruses such as SARS-CoV-2. It has been demonstrated that this compound can block the interaction between the spike protein of the virus and the ACE2 receptor on host cells, thereby preventing viral entry and infection . This mechanism positions this compound as a potential therapeutic candidate for treating viral infections.

Anti-inflammatory Effects

this compound exhibits significant anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This effect is particularly relevant in chronic inflammatory diseases where excessive inflammation contributes to disease progression .

Cosmetic Applications

Tyrosinase Inhibition

this compound has been identified as a natural inhibitor of tyrosinase, an enzyme critical for melanin production in the skin. This property makes it valuable in cosmetic formulations aimed at skin whitening and anti-aging products. Studies have shown that it can effectively reduce hyperpigmentation by inhibiting tyrosinase activity more effectively than conventional synthetic inhibitors .

Antioxidant Properties

The antioxidant capacity of this compound helps protect skin cells from oxidative stress caused by environmental factors such as UV radiation and pollution. Its ability to scavenge free radicals contributes to skin health and longevity, making it a desirable ingredient in skincare formulations .

Nutritional Applications

This compound is also being explored for its potential health benefits when incorporated into dietary supplements. Its antioxidant and anti-inflammatory properties may contribute to overall health improvement and disease prevention. Research suggests that regular consumption of mulberry extracts containing this compound could support cardiovascular health and metabolic function .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

Target of Action

Mulberrofuran A, a natural product isolated from the root bark of the mulberry tree , has been identified to target two major enzymes of the Hepatitis A virus (HAV): the 3C proteinase (3Cpro) and the RNA-directed RNA polymerase (RdRP) . These enzymes play crucial roles in the life cycle of HAV. The 3Cpro is involved in proteolytic activity that promotes viral maturation and infectivity, while RdRP facilitates viral replication and transcription .

Mode of Action

This compound interacts with its targets, 3Cpro and RdRP, by binding to them . It has been found to have a better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3Cpro and RdRP . The this compound bound 3Cpro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex molecular dynamics simulations .

Biochemical Pathways

This compound affects the biochemical pathways of HAV by inhibiting the actions of 3Cpro and RdRP . By binding to these enzymes, it disrupts their normal functions, thereby inhibiting the maturation, infectivity, replication, and transcription of the virus .

Pharmacokinetics

The screening procedure identified this compound as a potential inhibitor that satisfied the adme properties, particularly lipinski’s rule of five, jorgensen’s rule of three, and higher human oral absorption . These properties suggest that this compound may have good bioavailability.

Result of Action

The result of this compound’s action is the inhibition of HAV infection. By binding to and inhibiting the actions of 3Cpro and RdRP, this compound disrupts the life cycle of HAV, thereby preventing the virus from maturing, becoming infectious, replicating, and transcribing .

Action Environment

As a natural product isolated from the root bark of the mulberry tree , it can be inferred that the compound’s action, efficacy, and stability may be influenced by various environmental factors such as temperature, pH, and the presence of other compounds

Biochemische Analyse

Biochemical Properties

Mulberrofuran A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This compound inhibits alpha-glucosidase, thereby reducing the breakdown of carbohydrates into glucose and helping in the management of blood sugar levels . Additionally, this compound has been shown to interact with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), inhibiting its activation and reducing the production of pro-inflammatory cytokines .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and increasing the expression of pro-apoptotic proteins . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of cell proliferation and tumor growth . In addition, this compound affects cellular metabolism by modulating the activity of enzymes involved in oxidative stress, thereby enhancing the antioxidant defense system of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as alpha-glucosidase, inhibiting their catalytic activity . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes involved in inflammation . Furthermore, this compound modulates the expression of genes related to apoptosis and cell cycle regulation, contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in cell culture models has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . The stability and efficacy of this compound may vary depending on the specific experimental conditions and the type of cells used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing blood glucose levels and improving insulin sensitivity in diabetic animal models . At higher doses, this compound may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are subsequently excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors like glutathione, which help in detoxification and elimination of the compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also actively transported by specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling molecules, modulating their activity and influencing cellular processes . In the nucleus, this compound can bind to DNA and transcription factors, affecting gene expression and regulating cellular responses . The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran A typically involves the use of plant extraction methods. The compound is isolated from the root bark of Morus alba through a series of solvent extraction and chromatographic techniques. The process generally includes:

Extraction: The dried root bark is ground into a fine powder and subjected to solvent extraction using solvents like methanol or ethanol.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and biotechnological approaches may pave the way for large-scale production in the future.

Analyse Chemischer Reaktionen

Types of Reactions: Mulberrofuran A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of this compound with altered biological activities.

Substitution: Substituted benzofuran derivatives with potential therapeutic properties.

Vergleich Mit ähnlichen Verbindungen

Mulberrofuran A can be compared with other similar compounds, such as:

Mulberrofuran G: Another benzofuran derivative found in Morus alba, known for its antiviral and antioxidant properties.

Kuwanon T: A flavonoid compound with hepatoprotective and anti-inflammatory activities.

Sanggenon A: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.

Uniqueness of this compound: this compound stands out due to its potent antiviral activity against hepatitis A virus and its ability to inhibit multiple viral enzymes. Its unique chemical structure and diverse biological activities make it a valuable compound for further research and potential therapeutic applications .

Biologische Aktivität

Mulberrofuran A is a bioactive compound derived from the mulberry plant (Morus alba), known for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzofurans. Its structure contributes to its interaction with various biological targets, making it a subject of interest in pharmacological research. The compound's unique chemical configuration allows it to exhibit a range of biological effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance the body's natural antioxidant defenses.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions associated with chronic inflammation.

- Antimicrobial Properties : Studies demonstrate that this compound possesses antimicrobial activity against various pathogens. This includes effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases.

- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. The compound has shown promise in inducing apoptosis in specific cancer cell lines, making it a candidate for further cancer research.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : this compound has been identified as a potent inhibitor of enzymes such as tyrosinase, which plays a role in melanin production and is implicated in skin disorders. The inhibitory effect on tyrosinase suggests potential applications in cosmetic formulations aimed at skin whitening and treating hyperpigmentation.

- Modulation of Signaling Pathways : The compound influences various signaling pathways related to inflammation and cell survival. For instance, it may inhibit NF-kB signaling, which is crucial in regulating immune responses and inflammation.

Table 1: Summary of Biological Activities of this compound

Case Study: Antitumor Effects

A study conducted by researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, with an IC50 value suggesting effective concentration levels for therapeutic use. The study highlighted the need for further investigation into the molecular mechanisms involved in its antitumor activity.

Case Study: Anti-inflammatory Potential

In another study focusing on inflammatory responses, this compound was shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and other inflammatory diseases.

Eigenschaften

IUPAC Name |

2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-11-21-22(13-20(27)15-24(21)28-4)25-12-18-9-10-19(26)14-23(18)29-25/h6,8-10,12-15,26-27H,5,7,11H2,1-4H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYYTNPXQXSQGM-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415105 | |

| Record name | Mulberrofuran A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68978-04-1 | |

| Record name | 2-[2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-hydroxy-3-methoxyphenyl]-6-benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68978-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrofuran A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the effect of Mulberrofuran A on arachidonic acid metabolism in rat platelets?

A1: [] this compound has been shown to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, both cyclooxygenase products, in rat platelet homogenates. Interestingly, it simultaneously increases the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a lipoxygenase product.

Q2: Does this compound exhibit any anti-diabetic activity?

A2: [] While not directly tested for anti-diabetic activity in the provided research, the observed effects on arachidonic acid metabolism suggest a potential role in modulating inflammation, a key factor in diabetes development. Further research is needed to explore this possibility.

Q3: What is the impact of this compound on high-fat diet-induced diabetes mellitus?

A3: [] A study utilizing network pharmacology and metabolomics in C57/6J mice indicated that this compound might contribute to the therapeutic effects of mulberry branch bark powder against high-fat diet-induced diabetes. The study suggests potential interactions with key targets like NOS2, MAOA, and CYP1A1, warranting further investigation.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q5: What type of compound is this compound?

A5: [, ] this compound belongs to a class of compounds called Diels-Alder type adducts. These compounds are characterized by their unique structure, often formed by a [4+2] cycloaddition reaction between a diene and a dienophile.

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A6: [] While specific SAR studies focusing solely on this compound are not detailed in the provided papers, research on related Diels-Alder type adducts and other compounds from Morus species offer some insights. These studies suggest that the presence and position of specific functional groups, such as prenyl groups and hydroxyl groups, play a significant role in their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.

Q7: Are there any known isomers of this compound?

A7: [] Yes, Isomulberrofuran G is an isomer of this compound. It was identified as a new IIB-type Diels-Alder-type adduct. High-resolution electrospray ionization (ESI) multistage tandem mass spectrometry was used to differentiate the fragmentation patterns of these isomers.

Q8: Is there any information available about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: [] The provided research papers do not offer specific details on the ADME profile of this compound. Further investigation is required to understand its pharmacokinetic properties.

Q9: What is known about the stability of this compound?

A9: [] The research papers do not explicitly discuss the stability of this compound under various conditions. Investigating the compound's stability profile is crucial for potential applications, including determining appropriate storage conditions and formulation strategies.

Q10: What about the toxicity and safety profile of this compound?

A10: [] The provided research does not contain specific data regarding the toxicity and safety of this compound. Conducting thorough toxicity studies is essential before considering any clinical applications.

Q11: What analytical methods have been employed to characterize and quantify this compound?

A11: [] Various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been used to elucidate the structure and analyze this compound. For quantification, high-performance liquid chromatography (HPLC) coupled with suitable detectors, like UV or MS, can be employed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.